Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)

Übersicht

Beschreibung

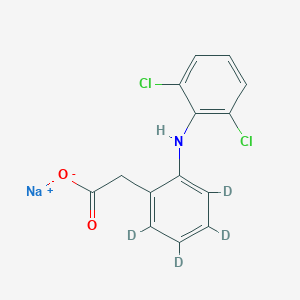

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The compound is labeled with deuterium, which makes it useful in various analytical and pharmacokinetic studies .

Vorbereitungsmethoden

The synthesis of Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) involves the incorporation of deuterium atoms into the diclofenac molecule. The synthetic route typically includes the following steps:

Deuteration of Phenylacetic Acid: The phenylacetic acid is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Formation of Diclofenac: The deuterated phenylacetic acid is then reacted with 2,6-dichloroaniline under specific conditions to form the diclofenac structure.

Conversion to Sodium Salt: The final step involves the conversion of diclofenac to its sodium salt form by reacting it with sodium hydroxide.

Industrial production methods for Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) are similar but optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it back to its parent amine form.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Wissenschaftliche Forschungsanwendungen

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) has several scientific research applications:

Pharmacokinetic Studies: Used to trace the metabolic pathways of diclofenac in the body.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biological Research: Helps in studying the interaction of diclofenac with biological targets.

Medical Research: Used in the development of new NSAIDs and in understanding the mechanism of action of existing drugs.

Wirkmechanismus

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is unique due to its deuterium labeling, which distinguishes it from other diclofenac derivatives. Similar compounds include:

Diclofenac Sodium: The non-labeled version of the compound.

Ibuprofen-d3: Another deuterium-labeled NSAID used for similar research purposes.

Naproxen-d3: A deuterium-labeled version of naproxen, another NSAID.

These compounds share similar applications in research but differ in their specific molecular structures and labeling.

Biologische Aktivität

Diclofenac-d4 sodium salt, a deuterated form of the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac, is primarily utilized in research settings to study drug metabolism and pharmacokinetics. This article examines its biological activity, focusing on its mechanisms, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Name: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid sodium salt

- Molecular Formula: C14H10Cl2NNaO2

- Molecular Weight: 318.14 g/mol

- Purity: ≥99%

Diclofenac-d4 functions by inhibiting cyclooxygenase enzymes COX-1 and COX-2, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. The IC50 values for COX-1 and COX-2 inhibition are approximately 0.075 μM and 0.038 μM, respectively .

Pharmacokinetics

The pharmacokinetic profile of diclofenac-d4 is similar to that of its non-deuterated counterpart, with notable characteristics:

- Absorption: Rapid absorption with peak plasma concentrations occurring within 10 minutes to 2 hours post-administration.

- Distribution: High protein binding (>99.7%), primarily to albumin. It has a volume of distribution ranging from 5 to 10 L .

- Metabolism: Primarily hepatic, involving oxidation and conjugation processes. Major metabolites include 4'-hydroxy diclofenac, which has reduced activity compared to the parent compound .

- Elimination: Approximately 60% of the dose is excreted via urine, with a terminal half-life of about 2 hours; however, the apparent half-life considering all metabolites can extend up to 33 hours .

Anti-inflammatory Effects

Diclofenac-d4 exhibits significant anti-inflammatory properties, making it effective in treating conditions such as arthritis and acute pain. Its mechanism involves:

- Inhibition of prostaglandin synthesis.

- Modulation of pain pathways through inhibition of phospholipase A2 .

Case Studies

-

Topical Application in Keratitis:

A randomized study compared diclofenac sodium 0.1% eyedrops with sodium chloride drops in patients with filamentary keratitis (FK). Results indicated that diclofenac significantly improved clinical symptoms more rapidly than sodium chloride without notable adverse effects . -

Kidney Toxicity Assessment:

Research involving rats showed that administration of diclofenac sodium at a dose of 50 mg/kg resulted in severe kidney damage characterized by histopathological changes and increased oxidative stress markers. Co-administration with antioxidants like vitamin E mitigated some damage indicators .

Data Summary

The following table summarizes key pharmacological data related to diclofenac-d4 sodium salt:

| Parameter | Value |

|---|---|

| COX-1 IC50 | 0.075 μM |

| COX-2 IC50 | 0.038 μM |

| Peak Plasma Concentration | 10 min - 2 h |

| Protein Binding | >99.7% |

| Volume of Distribution | 5 - 10 L |

| Urinary Excretion | ~60% |

| Terminal Half-Life | ~2 h |

Eigenschaften

IUPAC Name |

sodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHWPUGNDIVLNH-QOJBZNDNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635725 | |

| Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154523-54-3 | |

| Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.